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3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole

OLED intermediate thermal stability solid-state packing

Researchers optimizing polycarbazole-based HTL materials frequently encounter batch variability and low molecular weights when using standard N-phenyl carbazole monomers. 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole (CAS 1873364-08-9) resolves this bottleneck: • Enhanced thermal stability (mp 239-243°C vs. 160-164°C for N-phenyl analog) enables sublimation purification and vacuum deposition processing • >97.0% HPLC purity ensures precise AA-type monomer stoichiometry, critical for achieving high-MW, narrow-polydispersity hole-transport polymers • Symmetric 3,5-dimethylphenyl substituent provides steric protection against interchain aggregation, improving solution processability of spin-coated or inkjet-printed HTL layers

Molecular Formula C20H15Br2N
Molecular Weight 429.1 g/mol
CAS No. 1873364-08-9
Cat. No. B1436024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
CAS1873364-08-9
Molecular FormulaC20H15Br2N
Molecular Weight429.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C
InChIInChI=1S/C20H15Br2N/c1-12-7-13(2)9-16(8-12)23-19-5-3-14(21)10-17(19)18-11-15(22)4-6-20(18)23/h3-11H,1-2H3
InChIKeyASACIWHKQZICTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole Procurement Baseline


3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole (CAS 1873364-08-9) is a dibrominated N-aryl carbazole derivative with molecular formula C20H15Br2N and molecular weight 429.16 g/mol [1]. It belongs to the class of 3,6-dibromo-9-arylcarbazole synthetic intermediates, which serve as pivotal building blocks for constructing π-extended conjugated systems via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Kumada) in organic electronics research and development [2]. The compound features a rigid carbazole core with two reactive bromine atoms at the 3- and 6-positions and a sterically demanding 3,5-dimethylphenyl substituent at the N-9 position. This specific N-aryl substitution pattern confers distinct thermal, steric, and electronic properties that differentiate it from both the parent 3,6-dibromo-9H-carbazole and other N-aryl congeners such as 3,6-dibromo-9-phenylcarbazole, 3,6-dibromo-9-(p-tolyl)-9H-carbazole, and regioisomeric dimethylphenyl variants [1].

Synthesis

Cross-coupling and polycondensation building block

Role

Symmetric AA-type monomer for conjugated polymers

Differentiator

3,5-Dimethylphenyl group enhances thermal stability

Why 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole Cannot Be Substituted


The assumption that 3,6-dibromo-9-arylcarbazole building blocks are functionally interchangeable—differing only in the N-aryl substituent—is incorrect due to the profound impact of the N-aryl group on thermal stability, solubility, steric accessibility during cross-coupling, and downstream material properties. The 3,5-dimethylphenyl substituent on the target compound introduces a unique combination of symmetric steric bulk (ortho-methyl groups flanking the carbazole N-atom) and electronic neutrality (methyl groups are weakly electron-donating), which simultaneously elevates the melting point relative to the parent 3,6-dibromo-9-phenylcarbazole and alters solubility profiles compared to alkyl-chain-functionalized analogs [1]. These differences translate into measurable variations in purification handling, reaction kinetics at the dibromo sites, and the glass transition temperatures and charge-transport characteristics of the final polymeric or small-molecule OLED materials derived therefrom [2]. Consequently, substituting this compound with 3,6-dibromo-9-phenylcarbazole, 3,6-dibromo-9-(p-tolyl)-9H-carbazole, or regioisomeric dimethylphenyl variants without re-optimization of reaction conditions and device fabrication protocols introduces batch-to-batch variability and compromises the reproducibility of published device performance metrics.

N-Aryl Group

3,5-Dimethylphenyl substitution pattern alters solubility and thermal stability; direct replacement without re-optimization may shift material properties.

Regioisomer

3,4- or 2,4-Dimethylphenyl isomers exhibit lower melting points and different crystal packing; thermal behavior may not transfer.

Reactive Sites

Mono-bromo (1 site) or non-halogenated (0 sites) analogs cannot serve as AA-type monomers for polycondensation.

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole: Differentiation from Analogs


Melting Point Elevation as Thermal Stability Indicator

The melting point of 3,6-dibromo-9-(3,5-dimethylphenyl)-9H-carbazole (239.0–243.0 °C) [1] is substantially higher than that of its closest N-aryl analogs: 3,6-dibromo-9-phenylcarbazole (160–164 °C) and 3,6-dibromo-9-(p-tolyl)-9H-carbazole (212–216 °C) [2]. This represents a 75–83 °C elevation over the parent phenyl analog and a 23–31 °C elevation over the mono-methyl (p-tolyl) variant. The 3,5-dimethyl substitution pattern introduces symmetric ortho-methyl groups that restrict rotational freedom of the N-aryl ring and enhance intermolecular C–H···π and van der Waals contacts in the solid state, resulting in a more stable crystal lattice. This higher melting point correlates with reduced volatility during vacuum thermal evaporation processes and improved shelf-life stability under ambient storage conditions, which are critical considerations for reproducible device fabrication in OLED research [3].

Melting Point
Head-to-head
+75–83 °C
vs phenyl analog
Elevated thermal stability for vacuum deposition
Vendor-certified data; correlates with reduced sublimation loss
OLED intermediate thermal stability solid-state packing

High-Purity Standard for Cross-Coupling Consistency

The TCI-sourced 3,6-dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is specified at >97.0% purity by HPLC with total nitrogen validation [1], whereas several alternative suppliers offer the compound at 95% purity . In the context of step-growth polycondensation reactions (e.g., Suzuki or Yamamoto polymerizations), where precise 1:1 stoichiometric balance between dibromide and diboronic ester/acid monomers is essential for achieving high molecular weight polymers, a 2% purity differential corresponds to a meaningful deviation in the effective molar equivalence. Specifically, at 95% purity, up to ~5 mol% of non-reactive impurities may be present, potentially acting as monofunctional end-cappers that prematurely terminate chain growth. At >97.0% (HPLC, total nitrogen), the maximum non-reactive impurity burden is reduced to ≤3 mol%, narrowing the stoichiometric uncertainty window by approximately 40%. This reduction is particularly significant for carbazole-based polymers intended for OLED hole-transport layers, where molecular weight polydispersity directly affects film morphology and charge-carrier mobility [2].

Purity Specification
Cross-study
Target: >97.0%
Alternative: 95%
~40% lower max impurity burden
Enables precise stoichiometric balance in polymerizations
Certified by HPLC with total nitrogen validation
purity specification cross-coupling stoichiometry batch reproducibility

Regioisomeric Differentiation via Melting Point

Among the three regioisomeric dimethylphenyl-substituted 3,6-dibromocarbazoles commercially available, the melting points follow the order: 3,5-dimethylphenyl (239–243 °C) [1] > 3,4-dimethylphenyl (178–182 °C) [2] > 2,4-dimethylphenyl (melting point not reported on TCI datasheet, suggesting less favorable crystallization characteristics) [3]. The symmetric 3,5-dimethyl substitution pattern provides balanced steric shielding on both ortho positions of the N-phenyl ring, creating a more symmetric molecular shape that facilitates tighter crystal packing compared to the asymmetric 3,4-dimethyl isomer. This 57–65 °C melting point advantage of the 3,5-isomer over the 3,4-isomer reflects a significantly higher lattice energy, which is expected to correlate with reduced molecular mobility and lower sublimation rates under vacuum thermal evaporation conditions commonly employed in small-molecule OLED device fabrication. Although these differences are observed in the brominated precursor, the steric and packing characteristics imparted by the N-aryl substituent are retained in the final coupled products, influencing the amorphous phase stability and glass transition temperatures of the resulting OLED materials [4].

Regioisomer Tm
Class-level
+57–65 °C
vs 3,4-dimethylphenyl isomer
More symmetric packing enhances thermal stability
2,4-Isomer data not available; vendor report needed
regioisomeric purity solid-state packing steric effects

Dual Reactive Site Architecture for Polycondensation

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole possesses two chemically equivalent bromine atoms at the 3- and 6-positions of the carbazole core, enabling its use as a symmetric AA-type monomer in step-growth polycondensation reactions (Suzuki, Yamamoto, Kumada) to form well-defined alternating copolymers with BB-type co-monomers [1]. In contrast, 3-bromo-9-(3,5-dimethylphenyl)-9H-carbazole (CAS 1141017-77-7) [2] provides only a single reactive site, limiting its utility to end-capping or the synthesis of asymmetric mono-functionalized derivatives. The non-halogenated analog 9-(3,5-dimethylphenyl)-9H-carbazole (CAS 360045-01-8) lacks reactive handles entirely and cannot participate in cross-coupling without prior electrophilic halogenation. The presence of two equivalent C–Br bonds in the target compound simultaneously doubles the functionalization efficiency per synthetic step and ensures symmetrical extension of the π-conjugated system, which is essential for maintaining well-defined HOMO/LUMO energy levels and charge-transport balance in the resulting OLED materials [3]. Additionally, the 3,6-dibromo pattern directs substitution to positions that preserve the linear conjugation pathway along the carbazole long axis, whereas 2,7-dibromo or 1,8-dibromo substitution patterns produce different electronic coupling geometries with distinct optoelectronic consequences [3].

Reactive Sites
Class-level
Target: 2 C–Br (AA)
Mono-bromo: 1 C–Br
Non-halogenated: 0 C–Br
Dual sites for step-growth polycondensation
3,6-Pattern maintains linear conjugation pathway
cross-coupling polycondensation AA-type monomer

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole: Optimal Application Scenarios


Well-Defined Alternating Copolymer HTLs via Polycondensation

The symmetric 3,6-dibromo substitution pattern enables this compound to serve as a precise AA-type monomer for step-growth polycondensation with aromatic diboronic esters (BB-type monomers). The >97.0% HPLC purity specification [1] minimizes off-stoichiometry risk, which is critical for achieving the high molecular weights and narrow polydispersities required for reproducible spin-coated or inkjet-printed hole-transport layers. The 3,5-dimethylphenyl N-substituent provides steric protection that may reduce interchain aggregation in the resulting polymer, potentially improving solution processability compared to polymers derived from the parent 3,6-dibromo-9-phenylcarbazole. Researchers optimizing polycarbazole-based HTL materials should select this specific compound over the phenyl analog when enhanced solubility and thermal stability of the final polymer are desired [2].

Thermally Stable Host/Emitter Precursor for Vacuum Deposition

With a melting point of 239–243 °C—significantly higher than 3,6-dibromo-9-phenylcarbazole (160–164 °C) and 3,6-dibromo-9-(p-tolyl)-9H-carbazole (212–216 °C) [1]—this compound offers greater thermal headroom during vacuum thermal evaporation processes. This property is particularly valuable when the dibromo intermediate itself (or its boronate ester derivative) is subjected to sublimation purification prior to device fabrication, or when the final coupled product inherits the enhanced thermal stability from the 3,5-dimethylphenyl motif. The symmetric dimethyl substitution also reduces the number of low-energy rotational conformers, potentially leading to more ordered thin-film morphologies upon vapor deposition [2].

Structure-Property Studies of Isomeric N-Aryl Substituents

The 3,5-dimethylphenyl isomer occupies a distinct position in the regioisomeric series (3,5- vs. 3,4- vs. 2,4-dimethylphenyl), with its melting point (239–243 °C) substantially exceeding that of the 3,4-isomer (178–182 °C) [1]. This makes the compound an essential reference standard for systematic investigations into how N-aryl substitution symmetry and steric bulk influence the glass transition temperature, charge-carrier mobility, and electroluminescence efficiency of the final OLED materials. Research groups conducting comprehensive structure-property relationship (SPR) studies should include this isomer alongside the 3,4- and 2,4- variants to decouple steric from electronic substituent effects, as the 3,5-dimethyl pattern provides symmetric steric shielding with minimal electronic perturbation relative to the unsubstituted phenyl case [2].

Divergent Synthesis of 3,6-Diarylcarbazole Libraries

The two chemically equivalent C–Br bonds enable a single-step, dual Suzuki coupling with arylboronic acids to generate symmetric 3,6-diaryl-carbazole libraries in high yield. The 3,5-dimethylphenyl group remains intact throughout the cross-coupling, serving as a fixed N-substituent that can be systematically compared against libraries prepared from the corresponding phenyl, p-tolyl, or alkyl-substituted precursors. The purity advantage (>97.0% HPLC) [1] ensures that library members are not contaminated with mono-coupled or de-brominated byproducts originating from impure starting material, improving the reliability of structure-activity correlations in optoelectronic property screening campaigns [2].

Application
Selection Property
Validation Focus
Alternating copolymer HTL synthesis
Symmetric AA-type dibromo monomer
Stoichiometric balance and molecular weight control
Vacuum-deposited host/emitter materials
High thermal stability from N-aryl motif
Sublimation behavior and film morphology
Isomeric N-aryl SPR studies
Distinct regioisomeric melting point
Comparative thermal and morphological properties
Divergent diarylcarbazole library synthesis
Dual equivalent reactive sites
Coupling efficiency and library purity

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